molecular formula C16H21NO3 B563920 DES(1-oxopropyl)-2-hydroxy-1-oxopropyl-ramelteon CAS No. 896736-21-3

DES(1-oxopropyl)-2-hydroxy-1-oxopropyl-ramelteon

Cat. No.: B563920
CAS No.: 896736-21-3
M. Wt: 275.34 g/mol
InChI Key: FGFNIJYHXMJYJN-KFJBMODSSA-N
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Description

(R,S)-hydroxy Ramelteon Metabolite M-II is the primary active metabolite of Ramelteon, a selective melatonin receptor agonist used in the treatment of insomnia. This compound exhibits weak agonistic activity at melatonin receptors MT1 and MT2 and has a low affinity for the serotonin 5-HT2B receptor. Despite its lower potency compared to Ramelteon, (R,S)-hydroxy Ramelteon Metabolite M-II circulates at significantly higher concentrations, making its effects clinically relevant .

Mechanism of Action

Target of Action

Ramelteon’s primary targets are the melatonin MT1 and MT2 receptors . These receptors are located in the brain’s suprachiasmatic nuclei (SCN), known as the body’s “master clock” because it regulates the 24-hour sleep-wake cycle .

Mode of Action

Ramelteon is a melatonin receptor agonist . It works by mimicking melatonin, a naturally occurring hormone produced during the sleep period, thought to be responsible for the regulation of circadian rhythm underlying the normal sleep-wake cycle . Ramelteon has a high affinity for the MT1 and MT2 receptors

Biochemical Pathways

Ramelteon affects several biochemical pathways. It has been shown to alleviate lipopolysaccharide (LPS)-induced elevations in the levels of iNOS, cyclooxygenase-2 (COX-2), NO, and PGE2 . It also mitigates the concentrations of inflammatory cytokines in the skin tissue, including interleukin (IL)-6, IL-17A, IL-23, tumor necrosis factor-α (TNF-α), and vascular endothelial growth factor (VEGF) .

Pharmacokinetics

Ramelteon’s pharmacokinetic properties include a bioavailability of 1.8% , protein binding of 82% (mainly to albumin) , and metabolism in the liver (majorly by CYP1A2 and minorly by CYP2C and CYP3A4) . Its active metabolite, M-II, circulates in higher concentrations than the parent compound . The elimination half-life of Ramelteon is 1–2.6 hours, and that of M-II is 2–5 hours . It is excreted 84% by the kidneys and 4% in feces .

Result of Action

Ramelteon has been shown to have significant molecular and cellular effects. It reduces sleep latency and increases sleep duration . It also mitigates cellular senescence in 6-OHDA-treated SH-SY5Y neuronal cells by increasing telomerase activity and reducing the activity of SA-β-gal . Furthermore, it reduces the expressions of p21 and p53 .

Action Environment

Environmental factors can influence the action of Ramelteon. For instance, in a mouse model of imiquimod-induced psoriasiform inflammation, Ramelteon was found to significantly mitigate the concentrations of inflammatory cytokines in the skin tissue . This suggests that the local inflammatory environment can influence the efficacy of Ramelteon.

Preparation Methods

The synthesis of (R,S)-hydroxy Ramelteon Metabolite M-II involves the metabolic conversion of Ramelteon in the liver. Ramelteon is primarily metabolized by the cytochrome P450 enzyme CYP1A2, with minor contributions from CYP2C and CYP3A4. The major metabolite, (R,S)-hydroxy Ramelteon Metabolite M-II, is formed through hydroxylation reactions .

Industrial production methods for (R,S)-hydroxy Ramelteon Metabolite M-II are not well-documented, as it is typically produced in vivo through the administration of Ramelteon. synthetic routes for similar hydroxylated metabolites often involve selective hydroxylation of the parent compound under controlled conditions using specific catalysts and reagents.

Chemical Reactions Analysis

(R,S)-hydroxy Ramelteon Metabolite M-II undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form additional metabolites.

    Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(R,S)-hydroxy Ramelteon Metabolite M-II has several scientific research applications:

    Chemistry: It is used as a reference compound in studies investigating the metabolic pathways of Ramelteon and other melatonin receptor agonists.

    Biology: The compound is studied for its effects on melatonin receptors and its role in regulating circadian rhythms.

    Medicine: Research focuses on its potential therapeutic effects in treating sleep disorders and its pharmacokinetic properties.

    Industry: It is used in the development and testing of new melatonin receptor agonists and related compounds

Comparison with Similar Compounds

(R,S)-hydroxy Ramelteon Metabolite M-II is similar to other melatonin receptor agonists, such as:

    Ramelteon: The parent compound with higher potency at melatonin receptors.

    Agomelatine: Another melatonin receptor agonist used in the treatment of depression and sleep disorders.

    Tasimelteon: A melatonin receptor agonist used to treat non-24-hour sleep-wake disorder.

What sets (R,S)-hydroxy Ramelteon Metabolite M-II apart is its higher systemic exposure and longer half-life, which may contribute to its unique clinical effects .

Biological Activity

DES(1-oxopropyl)-2-hydroxy-1-oxopropyl-ramelteon is a derivative of ramelteon, a selective agonist for melatonin receptors MT1 and MT2. This compound has garnered attention for its potential pharmacological applications, particularly in the modulation of sleep and circadian rhythms. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

The molecular formula of this compound is C16H21NO3C_{16}H_{21}NO_3 with a molecular weight of approximately 275.35 g/mol. Its structure features functional groups that are significant for its interaction with biological targets, particularly the melatonin receptors.

Ramelteon and its derivatives primarily function by binding to the melatonin receptors MT1 and MT2, which are involved in the regulation of sleep-wake cycles. This compound exhibits enhanced binding affinity compared to traditional melatonin, suggesting a potentially stronger effect on sleep induction and maintenance.

Binding Affinity

Research indicates that this compound has a significantly higher affinity for MT1 and MT2 receptors than melatonin itself. For example, ramelteon shows binding affinities in the low nanomolar range (IC50 values around 53.4 nM for MT2) . This enhanced affinity may translate into more effective therapeutic outcomes.

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Description
Sleep Induction Promotes sleep by activating MT1 and MT2 receptors, reducing sleep latency.
Circadian Rhythm Regulation Modulates circadian rhythms through receptor activation, influencing melatonin levels.
Minimal Side Effects Exhibits negligible affinity for other neurotransmitter receptors, reducing the risk of side effects associated with traditional sedatives .

Case Studies and Research Findings

Several studies have evaluated the efficacy and safety of ramelteon derivatives:

  • Efficacy in Insomnia : A study demonstrated that ramelteon significantly reduced sleep onset latency (LPS) over five weeks without altering sleep architecture . The effects were sustained over multiple dosing periods, indicating a stable pharmacological profile.
  • Receptor Affinity Studies : Comparative studies showed that ramelteon has approximately 3 to 5 times greater affinity for human MT receptors compared to melatonin, with an up to 17-fold increase in potency . This suggests that derivatives like this compound could exhibit similar or enhanced effects.
  • Metabolic Pathways : The compound undergoes rapid first-pass metabolism, with peak serum concentrations achieved within one hour post-administration . This rapid metabolism may necessitate careful dosing considerations in clinical settings.

Properties

IUPAC Name

2-hydroxy-N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-10(18)16(19)17-8-6-12-3-2-11-4-5-14-13(15(11)12)7-9-20-14/h4-5,10,12,18H,2-3,6-9H2,1H3,(H,17,19)/t10?,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFNIJYHXMJYJN-KFJBMODSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)NCC[C@@H]1CCC2=C1C3=C(C=C2)OCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676202
Record name 2-Hydroxy-N-{2-[(8S)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethyl}propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

896736-21-3
Record name DES(1-oxopropyl)-2-hydroxy-1-oxopropyl-ramelteon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0896736213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-N-{2-[(8S)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethyl}propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HYDROXY-RAMELTEON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYC868P4VY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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